5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide
Overview
Description
5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide is an organic compound characterized by the presence of chloro, nitro, and hydroxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-nitroaniline.
Acylation: The nitrated product is then acylated with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to the presence of nitro and chloro groups, which are known to enhance biological activity.
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, including polymers and dyes.
Environmental Chemistry: It is studied for its role in the degradation of pollutants, particularly in the context of bioremediation.
Mechanism of Action
The mechanism by which 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in antimicrobial applications.
Radical Scavenging: The hydroxy group can act as a radical scavenger, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the benzamide moiety.
5-Chloro-2-hydroxybenzoic acid: Shares the hydroxy and chloro groups but does not have the nitro group.
N-(2-Chloro-6-nitrophenyl)benzamide: Similar but lacks the hydroxy group.
Uniqueness
5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide is unique due to the combination of chloro, nitro, and hydroxy groups on a benzamide scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-4-5-11(18)8(6-7)13(19)16-12-9(15)2-1-3-10(12)17(20)21/h1-6,18H,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIFMJTINGJDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649148 | |
Record name | 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008121-01-4 | |
Record name | 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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